molecular formula C17H18Br2O2 B14750987 1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene CAS No. 1230-59-7

1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene

Cat. No.: B14750987
CAS No.: 1230-59-7
M. Wt: 414.1 g/mol
InChI Key: BYMRLNQONQSHDV-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene is an organic compound with a complex structure that includes benzyloxy, dibromopropyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives .

Scientific Research Applications

1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(1,2-dibromopropyl)-2-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The dibromopropyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzyloxy and methoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-4-(1-bromopropyl)-2-methoxybenzene
  • 1-(Benzyloxy)-4-(1,2-dichloropropyl)-2-methoxybenzene
  • 1-(Benzyloxy)-4-(1,2-diiodopropyl)-2-methoxybenzene

Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .

Properties

CAS No.

1230-59-7

Molecular Formula

C17H18Br2O2

Molecular Weight

414.1 g/mol

IUPAC Name

4-(1,2-dibromopropyl)-2-methoxy-1-phenylmethoxybenzene

InChI

InChI=1S/C17H18Br2O2/c1-12(18)17(19)14-8-9-15(16(10-14)20-2)21-11-13-6-4-3-5-7-13/h3-10,12,17H,11H2,1-2H3

InChI Key

BYMRLNQONQSHDV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)Br)Br

Origin of Product

United States

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